Enterostatin (rat)

描述

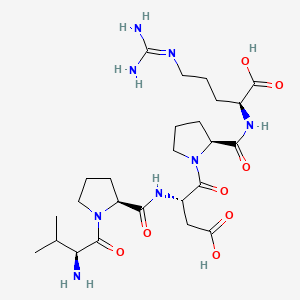

Structure

2D Structure

属性

分子式 |

C25H42N8O8 |

|---|---|

分子量 |

582.6 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C25H42N8O8/c1-13(2)19(26)23(39)33-11-5-8-17(33)21(37)31-15(12-18(34)35)22(38)32-10-4-7-16(32)20(36)30-14(24(40)41)6-3-9-29-25(27)28/h13-17,19H,3-12,26H2,1-2H3,(H,30,36)(H,31,37)(H,34,35)(H,40,41)(H4,27,28,29)/t14-,15-,16-,17-,19-/m0/s1 |

InChI 键 |

KONFXBWESLMOCK-WSRJKRBPSA-N |

手性 SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |

规范 SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N |

产品来源 |

United States |

Foundational & Exploratory

The Physiological Role of Endogenous Enterostatin in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterostatin, a pentapeptide derived from the N-terminus of procolipase, has emerged as a significant physiological regulator of fat intake and energy balance in rats. This technical guide provides an in-depth overview of the endogenous roles of enterostatin, synthesizing key research findings on its effects on appetite, metabolism, and the underlying signaling pathways. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers in the fields of physiology, pharmacology, and drug development.

Introduction

Enterostatin is a pentapeptide generated in the gastrointestinal tract and brain following the cleavage of its precursor, procolipase.[1][2] In rats, the two primary forms of enterostatin are Val-Pro-Gly-Pro-Arg (VPGPR) and Ala-Pro-Gly-Pro-Arg (APGPR), with APGPR being the most abundant.[2][3] Its primary and most studied physiological role is the selective inhibition of dietary fat intake.[1][4] This guide delves into the multifaceted actions of endogenous enterostatin in rats, exploring its impact on feeding behavior, energy metabolism, and the intricate signaling cascades it modulates.

Physiological Effects of Enterostatin

Regulation of Food Intake

Endogenous enterostatin acts as a satiety signal, particularly for dietary fat.[2] Both central and peripheral administration of enterostatin in rats have been shown to selectively reduce the consumption of high-fat diets without significantly affecting the intake of carbohydrates or proteins.[4][5] Chronic intraperitoneal treatment with APGPR for one week resulted in decreased fat intake and a subsequent reduction in body weight gain in rats.[2] Notably, the anorectic effect of enterostatin is most pronounced when the dietary fat content is high (e.g., 38% of total energy intake).[2]

Energy Metabolism

Beyond its effects on appetite, enterostatin influences energy expenditure and substrate utilization.[6] Peripheral administration of enterostatin in rats has been shown to increase energy expenditure by 44% and decrease the respiratory quotient (RQ), indicating a shift towards fatty acid oxidation.[6][7] Central administration, specifically into the paraventricular nucleus (PVN), also increases metabolic rate.[6] These findings suggest that enterostatin's impact on body weight is not solely due to reduced food intake but also involves direct metabolic effects.[1][6]

Quantitative Data on Enterostatin's Effects in Rats

The following tables summarize the key quantitative findings from studies investigating the physiological effects of enterostatin in rats.

| Parameter | Administration Route | Dose | Animal Model | Key Finding | Reference |

| Fat Intake | Intracerebroventricular | 200 ng (VPDPR) | Sprague-Dawley | 45% reduction in high-fat diet intake | [4] |

| Intravenous | 38 nmol (VPGPR) | Sprague-Dawley | Significant inhibition of high-fat food intake | [8] | |

| Intraperitoneal (chronic, 1 week) | Not specified | Not specified | Decreased fat intake and body weight gain | [2] | |

| Energy Expenditure | Intraperitoneal | 100 nmol | Sprague-Dawley | 44% increase in energy expenditure | [6][7] |

| Intracerebroventricular | 1 nmol | Sprague-Dawley | 20% higher energy expenditure than saline | [6] | |

| Paraventricular Nucleus (PVN) | 0.1 nmol | Sprague-Dawley | ~25% overall increase in energy expenditure | [6] | |

| Respiratory Quotient (RQ) | Intraperitoneal | 100 nmol | Sprague-Dawley | Reduced from 0.81 to 0.76 | [6][7] |

| Enterostatin Levels | Intestinal Content (basal) | Not applicable | Sprague-Dawley | 2.0 +/- 0.7 µM | [9] |

| Intestinal Content (post CCK-8) | Not applicable | Sprague-Dawley | Increased to 5.64 +/- 1.1 µM | [9] | |

| Brain Tissue | Not applicable | Sprague-Dawley | 30.1 +/- 12.6 ng/g wet tissue (APGPR) | [10] |

Experimental Protocols

Animal Models

The majority of studies on enterostatin have utilized male Sprague-Dawley rats.[4][6] Some studies have also employed Zucker rats, which exhibit lower brain levels of enterostatin-like immunoreactivity compared to Sprague-Dawley rats.[11]

Administration of Enterostatin

-

Intracerebroventricular (ICV) Injection: Rats are anesthetized and a cannula is stereotaxically implanted into a lateral cerebral ventricle. Enterostatin or vehicle (saline) is then injected through the cannula. A common dose for inhibiting fat intake is 200 ng of VPDPR.[4]

-

Intraperitoneal (IP) Injection: Enterostatin is dissolved in saline and injected into the peritoneal cavity. A typical dose for metabolic studies is 100 nmol.[6][7]

-

Intravenous (IV) Injection: Enterostatin is administered directly into the bloodstream, often via a tail vein. A dose of 38 nmol has been shown to be effective in reducing fat intake.[8]

Measurement of Food Intake

To assess the selective effect on fat intake, rats are often presented with a choice of two diets with varying fat content (e.g., a low-fat diet with 14.1% energy from fat and a high-fat diet with 32.8% energy from fat).[4] Food consumption from each diet is measured at specific time points after enterostatin or vehicle administration.

Indirect Calorimetry

To determine energy expenditure and respiratory quotient, rats are placed in metabolic cages equipped for indirect calorimetry.[6] Oxygen consumption and carbon dioxide production are monitored continuously to calculate metabolic rate and substrate utilization.

Measurement of Enterostatin Levels

Enterostatin concentrations in biological samples (e.g., intestinal content, brain tissue) can be quantified using techniques such as competitive enzyme-linked immunosorbent assay (ELISA) and high-performance liquid chromatography (HPLC).[2][3][9]

Signaling Pathways and Mechanisms of Action

Enterostatin exerts its physiological effects through both central and peripheral signaling pathways.

Peripheral Signaling

The peripheral actions of enterostatin are believed to be mediated, at least in part, by the vagus nerve.[1] Enterostatin in the gastrointestinal tract initiates an afferent vagal signal to the brain, contributing to the feeling of satiety.[1]

Central Signaling

Centrally, enterostatin acts on specific brain regions, including the amygdala and the paraventricular nucleus (PVN), to modulate food intake and energy metabolism.[5][6] The central signaling pathways are complex and appear to involve interactions with serotonergic and opioidergic systems.[1][12]

Molecular Mechanisms

At the molecular level, enterostatin has been shown to activate AMP-activated protein kinase (AMPK) in myocytes, which leads to an increase in fatty acid β-oxidation.[6] Another potential target for enterostatin is the β-subunit of F1F0-ATPase.[12] The binding of enterostatin to this protein may play a role in its appetite-regulating effects.[12]

Visualizing the Pathways and Workflows

Signaling Pathway of Peripheral Enterostatin

Caption: Peripheral enterostatin signaling cascade.

Experimental Workflow for a Fat Intake Study

Caption: Workflow for assessing enterostatin's effect on fat intake.

Central Signaling of Enterostatin

Caption: Central signaling pathways of enterostatin.

Conclusion

Endogenous enterostatin plays a crucial role in the regulation of fat intake and energy balance in rats. Its selective action on fat consumption, coupled with its effects on energy expenditure, makes it a compelling target for the development of novel therapeutics for obesity and metabolic disorders. Further research is warranted to fully elucidate the complex signaling networks governed by enterostatin and to translate these findings from rat models to human physiology. This guide provides a solid foundation of the current knowledge, offering valuable insights for researchers and drug development professionals in this promising area of study.

References

- 1. Enterostatin--a peptide regulating fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enterostatin in the Gastrointestinal Tract - Production and Possible Mechanism of Action | Lund University [lunduniversity.lu.se]

- 3. Procolipase is produced in the rat stomach--a novel source of enterostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pancreatic procolipase propeptide, enterostatin, specifically inhibits fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enterostatin [diabetesobesity.org.uk]

- 6. Different metabolic responses to central and peripheral injection of enterostatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enterostatin: a gut-brain peptide regulating fat intake in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of enterostatin, the pancreatic procolipase activation peptide in the intestine of rat: effect of CCK-8 and high-fat feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Differential Regional Distribution of Enterostatin, an Appetite Inhibiting Peptide, in the Brains of Zucker and Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enterostatin and its target mechanisms during regulation of fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of Enterostatin in Regulating Fat Intake in Rats: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of enterostatin, a pentapeptide derived from procolipase, in the specific regulation of fat intake in rats. The document details the signaling pathways, summarizes quantitative data from key studies, and provides detailed experimental protocols for researchers in the fields of obesity, metabolism, and neuroscience.

Core Mechanism of Action

Enterostatin selectively reduces fat intake through a dual mechanism involving both peripheral and central pathways.[1] Originating in the gastrointestinal tract, it acts as a satiety signal that is transmitted to the brain, where it modulates several neurochemical systems involved in appetite control.[1]

Peripheral Actions: Following the ingestion of a high-fat meal, pancreatic procolipase is secreted and cleaved by trypsin in the small intestine, releasing enterostatin.[2][3] Cholecystokinin (CCK) also stimulates the release of enterostatin.[4] Peripherally, enterostatin is thought to activate afferent vagal pathways, which transmit satiety signals to the central nervous system.[1] This action is dependent on the presence of CCK-A receptors.[5]

Central Actions: Enterostatin can cross the blood-brain barrier and is also produced endogenously within the brain, particularly in regions like the amygdala and hypothalamus.[6][7] Central administration of enterostatin potently and selectively reduces fat intake.[2][8] Its central mechanism involves the modulation of several key neurotransmitter and neuropeptide systems:

-

Serotonergic and Dopaminergic Systems: Enterostatin increases the extracellular levels of both serotonin and dopamine in the lateral hypothalamic area, contributing to a feeling of satiety.[6]

-

Opioidergic Pathway: The anorectic effect of enterostatin on fat intake appears to be mediated through the inhibition of a κ-opioid receptor pathway, as the effects of enterostatin can be attenuated by κ-opioid agonists.[9][10]

-

Melanocortin System: Enterostatin's inhibitory effect on fat intake is dependent on a functional melanocortin system. It has been shown to be ineffective in melanocortin 4 receptor (MC4R) knockout mice, and its effects are blocked by MC3/MC4 receptor antagonists like SHU9119.[11][12] Enterostatin can also reduce the expression of the orexigenic Agouti-Related Peptide (AgRP).[12]

Quantitative Data on Enterostatin's Effects

The following tables summarize the quantitative data from various studies on the effects of enterostatin on fat intake and related neurochemicals in rats.

Table 1: Effects of Intracerebroventricular (ICV) Administration of Enterostatin on Fat Intake in Rats

| Rat Strain | Enterostatin Dose | Diet Conditions | Duration | Effect on High-Fat Intake | Reference |

| Sprague-Dawley | 200 ng | Choice of low-fat (14.1% energy) and high-fat (32.8% energy) diets after 18h starvation | Acute | 45% decrease | [2] |

| Sprague-Dawley | 167 pmol and 333 pmol | High-fat diet after overnight fast | Acute | Significant, dose-dependent reduction | [8] |

| Sprague-Dawley | 667 pmol | High-fat diet after overnight fast | Acute | No effect | [8] |

| Sprague-Dawley | 1 nmol | High-fat diet (56% energy) in 20h fasted rats | Acute | Significant suppression | [10] |

| Sprague-Dawley | 0.5 µg/h | Choice of high-fat and low-fat diets | 9 days | Significant reduction, maximal at day 4 | [13] |

| Sprague-Dawley | 32 µg | High-fat cookie in non-food-deprived rats | Acute | Significant stimulation at 30 min | [14] |

Table 2: Effects of Peripheral Administration of Enterostatin on Fat Intake in Rats

| Administration Route | Rat Strain | Enterostatin Dose | Diet Conditions | Duration | Effect on High-Fat Intake | Reference |

| Intravenous | Sprague-Dawley | 38 nmol | High-fat diet after 18h food deprivation | Acute | Significant inhibition | [15] |

| Intravenous | Sprague-Dawley | 76 nmol | High-fat diet after 18h food deprivation | Acute | Inhibiting effect was lost | [15] |

| Intravenous | Sprague-Dawley | 8.3 nmol and 16.7 nmol | High-fat diet after overnight fast | Acute | Significant suppression | [8] |

| Intraperitoneal | Osborne-Mendel | Not specified | High-fat diet in starved rats | Acute | Reduction in food intake | [7] |

| Intraperitoneal | Sprague-Dawley | 120 nmol | High-fat diet in fasted rats | Acute | Reduction in RQ, increase in energy expenditure | [16] |

Table 3: Interaction of Enterostatin with Receptor Antagonists and Agonists on Fat Intake in Rats

| Enterostatin Administration | Interacting Compound | Compound's Action | Effect on Enterostatin's Action | Reference |

| Intracerebroventricular (1 nmol) | U50488 (κ-opioid agonist) | Attenuated the inhibition of high-fat intake in a dose-dependent manner | Attenuated | [10] |

| Intracerebroventricular | Lorglumide (CCK-A antagonist) | Blocked the feeding inhibition | Blocked | [5] |

| Amygdala injection | SHU9119 (MC3/MC4 antagonist) | Blocked the feeding response | Blocked | [11][12] |

Table 4: Effects of Enterostatin on Neurotransmitter Levels in the Rat Brain

| Brain Region | Enterostatin Administration | Neurotransmitter | Change in Extracellular Level | Method | Reference |

| Lateral Hypothalamic Area | Local injection | Serotonin | Significant elevation | In vivo microdialysis | [6] |

| Lateral Hypothalamic Area | Local injection | Dopamine | Significant, but smaller, increase | In vivo microdialysis | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of enterostatin's mechanism of action.

Stereotaxic Surgery for Intracerebroventricular (ICV) Cannula Implantation

Objective: To surgically implant a guide cannula into the lateral ventricle of a rat for the direct administration of substances into the cerebrospinal fluid.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Stereotaxic apparatus

-

Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

-

Surgical tools (scalpel, forceps, hemostats, drill)

-

Guide cannula (22- or 23-gauge) and dummy cannula

-

Dental cement and anchor screws

-

Antiseptic solution and topical antibiotic

-

Analgesics for post-operative care

Procedure:

-

Anesthetize the rat and place it in the stereotaxic apparatus, ensuring the head is level.

-

Shave the scalp and clean the surgical area with an antiseptic solution.

-

Make a midline incision on the scalp to expose the skull.

-

Identify the bregma and lambda landmarks.

-

Using the stereotaxic coordinates for the lateral ventricle (e.g., 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral from the skull surface), mark the drilling site.

-

Drill a small hole through the skull at the marked location, being careful not to damage the underlying dura mater.

-

Insert 1-2 small anchor screws into the skull to help secure the dental cement.

-

Slowly lower the guide cannula to the predetermined depth.

-

Secure the cannula to the skull and anchor screws using dental cement.

-

Insert a dummy cannula into the guide cannula to prevent blockage.

-

Suture the scalp incision around the implant.

-

Administer post-operative analgesics and allow the rat to recover for at least one week before any experiments.

High-Fat Diet Preference Test

Objective: To assess the effect of enterostatin on the selection between a high-fat and a low-fat diet.

Materials:

-

Rats with ICV cannulas or naive rats for peripheral injections

-

Specialized caging with two separate food hoppers

-

Low-fat diet (e.g., 10-14% energy from fat)

-

High-fat diet (e.g., 30-60% energy from fat)

-

Enterostatin solution and vehicle control (e.g., saline)

Procedure:

-

Acclimatize rats to the two-choice diet for several days, with free access to both the low-fat and high-fat options.

-

On the day of the experiment, rats are typically fasted for a period (e.g., 18-20 hours) to ensure robust feeding behavior.

-

Administer enterostatin or vehicle via the desired route (ICV or IP).

-

Immediately after injection, provide pre-weighed amounts of both the low-fat and high-fat diets in their respective hoppers.

-

Measure the intake of each diet at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

-

Calculate the intake in grams and/or kilocalories for each diet and the total intake.

-

Analyze the data to determine if enterostatin selectively reduced the intake of the high-fat diet compared to the control group.

In Vivo Microdialysis for Neurotransmitter Measurement

Objective: To measure the extracellular concentrations of dopamine and serotonin in a specific brain region (e.g., lateral hypothalamus) in response to enterostatin.

Materials:

-

Rats with a guide cannula implanted over the target brain region

-

Microdialysis probe

-

Microinfusion pump and fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC system with electrochemical detection

-

Enterostatin solution

Procedure:

-

Gently insert the microdialysis probe through the guide cannula into the target brain region of a freely moving rat.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period (e.g., 1-2 hours) to establish a baseline.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer enterostatin (either systemically or through the microdialysis probe via reverse dialysis).

-

Continue to collect dialysate samples for several hours post-administration.

-

Analyze the collected samples using HPLC-ECD to quantify the concentrations of dopamine, serotonin, and their metabolites.

-

Express the results as a percentage change from the baseline levels.

Fos Immunohistochemistry for Neuronal Activation

Objective: To identify the specific populations of neurons in the brain that are activated by enterostatin.

Materials:

-

Rats treated with enterostatin or vehicle

-

Perfusion solutions (saline and 4% paraformaldehyde)

-

Vibratome or cryostat for brain sectioning

-

Primary antibody against Fos protein (e.g., rabbit anti-c-Fos)

-

Biotinylated secondary antibody (e.g., goat anti-rabbit)

-

Avidin-biotin-peroxidase complex (ABC kit)

-

DAB (3,3'-diaminobenzidine) substrate kit

-

Microscope for imaging

Procedure:

-

Approximately 90-120 minutes after enterostatin or vehicle administration, deeply anesthetize the rat.

-

Perfuse the rat transcardially, first with saline to clear the blood, followed by 4% paraformaldehyde to fix the brain tissue.

-

Carefully extract the brain and post-fix it in the paraformaldehyde solution overnight.

-

Section the brain into thin slices (e.g., 40-50 µm) using a vibratome or cryostat.

-

Incubate the free-floating sections with the primary anti-Fos antibody for 24-48 hours.

-

Wash the sections and then incubate with the biotinylated secondary antibody.

-

After another wash, incubate the sections with the avidin-biotin-peroxidase complex.

-

Develop the color reaction using the DAB substrate, which will stain the nuclei of Fos-positive (activated) neurons a dark brown color.

-

Mount the sections onto glass slides, dehydrate, and coverslip.

-

Analyze the sections under a microscope to map and quantify the Fos-immunoreactive neurons in different brain regions.

Visualizations of Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Integrated signaling pathway of enterostatin.

Caption: Experimental workflow for an ICV enterostatin study.

Caption: Logical cascade of enterostatin's mechanism.

References

- 1. Enterostatin--a peptide regulating fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pancreatic procolipase propeptide, enterostatin, specifically inhibits fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enterostatin and its target mechanisms during regulation of fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of enterostatin, the pancreatic procolipase activation peptide in the intestine of rat: effect of CCK-8 and high-fat feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Enterostatin increases extracellular serotonin and dopamine in the lateral hypothalamic area in rats measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enterostatin [diabetesobesity.org.uk]

- 8. Effect of enterostatin given intravenously and intracerebroventricularly on high-fat feeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of enterostatin and kappa-opioids on macronutrient selection and consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential effects of enterostatin, galanin and opioids on high-fat diet consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enterostatin inhibition of dietary fat intake is modulated through the melanocortin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enterostatin inhibition of dietary fat intake is modulated through the melanocortin system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chronic ICV enterostatin preferentially reduced fat intake and lowered body weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Intracerebroventricular enterostatin stimulates food intake in non-food-deprived rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enterostatin: a gut-brain peptide regulating fat intake in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Different metabolic responses to central and peripheral injection of enterostatin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Enterostatin Signaling Pathways in Rat Hypothalamic Nuclei

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core signaling pathways of enterostatin within the rat hypothalamus. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the molecular mechanisms, quantitative physiological effects, and key experimental methodologies pertinent to the study of this pentapeptide's role in the regulation of food intake and energy homeostasis.

Introduction

Enterostatin, a pentapeptide (Ala-Pro-Gly-Pro-Arg in humans, with rodent variants including Val-Pro-Gly-Pro-Arg and Val-Pro-Asp-Pro-Arg), is derived from the cleavage of procolipase in the gastrointestinal tract during fat digestion. It has been identified as a key signaling molecule that selectively reduces fat intake.[1][2] Its actions are mediated through both peripheral and central pathways, with the hypothalamus serving as a critical integration center for its central effects. This guide focuses on the intricate signaling cascades initiated by enterostatin within specific hypothalamic nuclei of the rat, a primary model for metabolic research. Understanding these pathways is paramount for the development of novel therapeutic strategies targeting obesity and related metabolic disorders.

Core Signaling Pathways

Enterostatin exerts its anorectic effects by modulating a complex network of neurotransmitter and neuropeptide systems within the hypothalamus. The primary hypothalamic nuclei implicated in enterostatin's action include the paraventricular nucleus (PVN), the arcuate nucleus (ARC), the lateral hypothalamus (LH), and the ventromedial hypothalamus (VMH).[1]

Peripheral to Central Signaling

The initial signal from the gut is transmitted to the hypothalamus via afferent vagal pathways.[1][2] This gut-brain axis is a crucial first step in the central processing of enterostatin's satiety signal.

Central Signaling Cascades

Once the signal reaches the brain, enterostatin engages with several receptor systems and downstream effectors within the hypothalamus.

A significant component of enterostatin's central action is mediated through the serotonergic and opioidergic systems.[1][2] Enterostatin has been shown to increase serotonin turnover and its anorectic effects are modulated by 5-HT1B receptors located in the PVN.[3][4] The signaling likely involves a neuronal pathway from the amygdala, another key brain region processing enterostatin signals, to the PVN.[3] Furthermore, enterostatin appears to inhibit the mu-opioid-mediated pathways, which are known to stimulate food intake.[1]

Diagram: Enterostatin Central Signaling via Serotonergic and Opioidergic Pathways

Caption: Enterostatin signaling in the hypothalamus involving serotonergic and opioidergic systems.

The satiety effects of enterostatin are also dependent on the presence of cholecystokinin A (CCK-A) receptors. Rats lacking functional CCK-A receptors are unresponsive to the anorectic effects of enterostatin, indicating a necessary permissive or synergistic role for CCK-A receptor signaling in the enterostatin pathway.

Recent evidence suggests that the beta-subunit of the F1F0-ATPase acts as a receptor for enterostatin. This interaction is thought to be part of a reward-related component of fat intake regulation. Binding of enterostatin to F1F0-ATPase may alter cellular energy metabolism, contributing to the overall reduction in fat consumption.

Diagram: Enterostatin Signaling via F1F0-ATPase

Caption: Proposed signaling pathway for enterostatin involving the F1F0-ATPase.

Quantitative Data Summary

The following tables summarize the quantitative effects of enterostatin administration in rats as reported in the scientific literature.

Table 1: Effects of Enterostatin on Food Intake in Rats

| Administration Route | Dose | Effect on Fat Intake | Reference |

| Intravenous (IV) | 38 nmol | Significant inhibition | [2] |

| Intravenous (IV) | 76 nmol | Inhibitory effect lost | [2] |

| Intracerebroventricular (ICV) | 200 ng | 45% decrease in high-fat diet intake | [5] |

| Intracerebroventricular (ICV) | 0.5 µg/h (chronic) | Reduced intake of high-fat diet | [6] |

| Intraperitoneal (IP) | 120 nmol | Suppression of high-fat diet intake | [7] |

| Intragastric | 120 nmol | Suppression of high-fat diet intake | [7] |

| Intracerebroventricular (ICV) | 1 nmol | Reduced intake of high-fat diet | [7] |

| Intracerebroventricular (ICV) | 167 pmol and 333 pmol | Significant and dose-dependent reduction in high-fat food intake | [8] |

Table 2: Effects of Enterostatin on Body Weight and Neuropeptide Expression in Rats

| Administration Route | Dose | Effect | Reference |

| Intracerebroventricular (ICV) | 0.5 µg/h (chronic) | Lowered body weight | [6] |

| Intracerebroventricular (ICV) | Chronic infusion | Reduced weight gain | [9] |

| - | - | Regulates Agouti-related peptide (AgRP) expression | [1] |

Table 3: Receptor Binding Affinity of Enterostatin in Rat Brain

| Receptor Subtype | Dissociation Constant (Kd) | Reference |

| High-affinity site | 0.5 nM | [2] |

| Low-affinity site | 170 nM | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate enterostatin signaling in the rat hypothalamus.

Intracerebroventricular (ICV) Cannulation and Injection

Objective: To deliver enterostatin directly into the cerebral ventricles to study its central effects.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Stereotaxic apparatus

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Guide cannula and dummy cannula

-

Injection needle

-

Dental cement

-

Enterostatin solution in artificial cerebrospinal fluid (aCSF)

Procedure:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Using a dental drill, create a small burr hole over the target ventricle. Stereotaxic coordinates for the lateral ventricle from bregma are typically: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 mm.

-

Slowly lower the guide cannula to the target depth and secure it to the skull with dental cement.

-

Insert a dummy cannula to keep the guide cannula patent. Allow the animal to recover for at least one week.

-

For injection, gently restrain the rat, remove the dummy cannula, and insert the injection needle connected to a microsyringe.

-

Infuse the desired volume of enterostatin solution (typically 1-5 µL) over several minutes.

-

Replace the dummy cannula and return the rat to its home cage.

Diagram: Experimental Workflow for ICV Injection

Caption: Workflow for intracerebroventricular injection of enterostatin in rats.

In Situ Hybridization for Neuropeptide mRNA

Objective: To visualize and quantify the expression of specific neuropeptide mRNAs (e.g., AgRP, NPY, CRH) in hypothalamic nuclei following enterostatin treatment.

Materials:

-

Rat brain tissue sections (cryosections)

-

Digoxigenin (DIG)-labeled antisense riboprobes for rat AgRP, NPY, or CRH

-

Hybridization buffer

-

Anti-DIG antibody conjugated to alkaline phosphatase

-

NBT/BCIP substrate for colorimetric detection

Procedure:

-

Prepare 14-20 µm thick cryosections of the rat hypothalamus and mount them on coated slides.

-

Fix the sections in 4% paraformaldehyde.

-

Pretreat the sections with proteinase K and acetylation to improve probe penetration and reduce background.

-

Hybridize the sections with the DIG-labeled riboprobe in hybridization buffer overnight at an appropriate temperature (e.g., 60-65°C).

-

Perform stringent washes to remove unbound probe.

-

Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase.

-

Wash the sections and then incubate with the NBT/BCIP substrate until the desired color intensity is reached.

-

Stop the reaction, dehydrate the sections, and coverslip.

-

Analyze the results using light microscopy and quantify the signal intensity using image analysis software.

Electrophysiological Recording of Hypothalamic Neurons

Objective: To measure the direct effects of enterostatin on the electrical activity of neurons in specific hypothalamic nuclei.

Materials:

-

Acute rat hypothalamic brain slices (250-300 µm)

-

Artificial cerebrospinal fluid (aCSF)

-

Patch-clamp recording setup (amplifier, micromanipulator, microscope)

-

Glass micropipettes for recording

-

Enterostatin solution

Procedure:

-

Prepare acute hypothalamic slices from a rat brain using a vibratome.

-

Transfer the slices to a recording chamber continuously perfused with oxygenated aCSF.

-

Under visual guidance (e.g., DIC microscopy), approach a neuron in the target hypothalamic nucleus (e.g., PVN) with a glass micropipette filled with an appropriate internal solution.

-

Establish a whole-cell patch-clamp configuration.

-

Record baseline neuronal activity (e.g., membrane potential, firing rate) in current-clamp mode or synaptic currents in voltage-clamp mode.

-

Bath-apply enterostatin at a known concentration to the slice and record any changes in the neuron's electrical properties.

-

Wash out the enterostatin with aCSF to observe recovery.

-

Analyze the recorded data to determine the effect of enterostatin on neuronal excitability.

Conclusion

The signaling pathways of enterostatin in the rat hypothalamus are multifaceted, involving a coordinated interplay of peripheral and central mechanisms. The activation of serotonergic pathways via 5-HT1B receptors, the inhibition of opioidergic tone, and the requisite involvement of CCK-A receptors underscore the complexity of this system. The identification of F1F0-ATPase as a potential receptor opens new avenues for research into the metabolic and reward-related aspects of fat intake regulation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further elucidate the role of enterostatin in energy homeostasis and to explore its therapeutic potential in the management of metabolic diseases. Future investigations should focus on the downstream intracellular signaling events following receptor activation and the precise neuronal circuits that mediate the anorectic effects of this intriguing gut-brain peptide.

References

- 1. Two immunocytochemical protocols for immunofluorescent detection of c-Fos positive neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of hypothalamic peptides on electrical activity and membrane currents of 'patch perforated' clamped GH3 anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuropeptide Y gene expression and receptor autoradiography in hypertensive and normotensive rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uva.theopenscholar.com [uva.theopenscholar.com]

- 6. Fast Fos: rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]

- 8. The Hypothalamic Ventromedial Nuclei Couple Activity in the Hypothalamo–Pituitary–Adrenal Axis to the Morning Fed or Fasted State - PMC [pmc.ncbi.nlm.nih.gov]

- 9. google.com [google.com]

The Vagus Nerve: A Critical Mediator of Enterostatin's Satiety Effects in Rats

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Enterostatin, a pentapeptide derived from the pancreatic proenzyme procolipase, has been identified as a key physiological regulator of fat intake. Administered both peripherally and centrally in rat models, it selectively reduces the consumption of high-fat diets, pointing to its role as a potent satiety signal. A substantial body of evidence now confirms that the abdominal vagus nerve is an indispensable conduit for relaying the anorectic signals of peripherally-acting enterostatin from the gastrointestinal tract to the brain. This technical guide synthesizes the pivotal research findings that elucidate this mechanism, presenting quantitative data from key studies, detailing common experimental protocols, and illustrating the involved signaling pathways. Understanding this gut-brain connection is paramount for leveraging enterostatin's therapeutic potential in the context of obesity and metabolic disorders.

The Vagal Nerve as the Primary Signaling Pathway

The primary hypothesis for enterostatin's peripheral action posits a pre-absorptive mechanism originating in the upper gastrointestinal tract. Enterostatin, produced in the intestinal lumen during fat digestion, is believed to interact with receptors on vagal afferent nerve terminals.[1] This interaction generates a neural signal that travels to the caudal brainstem, specifically the Nucleus of the Solitary Tract (NTS), the principal termination site for visceral vagal afferents. This signaling cascade ultimately results in a behavioral change: a selective reduction in fat consumption.[2] The following sections provide the direct evidence supporting this pathway.

Evidence from Vagotomy Studies

The most compelling evidence for the role of the vagus nerve comes from surgical transection (vagotomy) experiments. These studies consistently demonstrate that an intact vagus nerve is necessary for the fat-intake-suppressing effects of peripherally administered enterostatin.[2][3] When the hepatic branch of the vagus nerve or the entire subdiaphragmatic vagal trunk is severed, the anorectic effect of enterostatin is completely abolished.

Table 1: Effect of Vagal Transection on Enterostatin-Induced Inhibition of High-Fat Food Intake

| Experimental Group | Treatment | Outcome Measure | Result | Citation |

|---|---|---|---|---|

| Sham-Operated Rats | Intraperitoneal (i.p.) Enterostatin | High-Fat Diet Intake | Significant reduction in food intake | [2][3] |

| Hepatic Vagotomy Rats | i.p. Enterostatin | High-Fat Diet Intake | No reduction in food intake; effect abolished | [2][3] |

| Subdiaphragmatic Vagotomy Rats | i.p. Enterostatin | High-Fat Diet Intake | No reduction in food intake; effect abolished | [4] |

| Capsaicin-Treated Rats (Vagal Sensory Degeneration) | Near-Celiac Artery Enterostatin | High-Fat Diet Intake | Inhibitory response abolished |[4] |

Evidence from Neuronal Activation (c-Fos) Studies

Further substantiating the role of the vagus nerve, studies have utilized c-Fos protein expression as a marker for neuronal activation in the brain following enterostatin administration. Intraperitoneal injection of enterostatin leads to a marked increase in c-Fos-like immunoreactivity in key brainstem and hypothalamic nuclei involved in satiety and energy balance.[2][3] Crucially, this induction of c-Fos is contingent on intact vagal pathways.

The primary site of activation is the Nucleus of the Solitary Tract (NTS).[2] Following enterostatin administration, signals are also observed in the parabrachial nucleus, paraventricular nucleus, and supraoptic nuclei.[2][3] Hepatic vagotomy completely blocks this c-Fos expression in all identified brain regions, confirming that the initial signal is transmitted from the periphery to the brain via this specific neural route.[2][3]

Table 2: Effect of Hepatic Vagotomy on Enterostatin-Induced c-Fos Expression

| Brain Nucleus | Sham-Operated + i.p. Enterostatin | Hepatic Vagotomy + i.p. Enterostatin | Citation |

|---|---|---|---|

| Nucleus of the Solitary Tract (NTS) | Fos protein evident | Central Fos responses blocked | [2][3] |

| Parabrachial Nucleus | Fos protein evident | Central Fos responses blocked | [2][3] |

| Paraventricular Nucleus | Fos protein evident | Central Fos responses blocked | [2][3] |

| Supraoptic Nucleus | Fos protein evident | Central Fos responses blocked |[2][3] |

Key Experimental Protocols

Reproducibility in this field of research relies on standardized and meticulously executed experimental procedures. Below are detailed methodologies for the cornerstone experiments cited in this guide.

Animal Models

-

Species/Strain: Male Sprague-Dawley rats are predominantly used in these studies.[1][2]

-

Housing & Diet: Animals are typically housed individually under controlled temperature and light cycles. For feeding studies, rats are often adapted to a high-fat (HF) diet to ensure a robust response to enterostatin.[2][3]

Surgical Procedure: Subdiaphragmatic and Hepatic Vagotomy

-

Anesthesia: Rats are anesthetized, often with a combination of ketamine and xylazine administered intraperitoneally.[5]

-

Incision: A midline abdominal incision is made to expose the stomach and lower esophagus.[6]

-

Vagal Trunk Identification: The stomach is gently retracted to visualize the anterior and posterior trunks of the vagus nerve running alongside the esophagus.

-

Transection:

-

Total Subdiaphragmatic Vagotomy: Both the anterior and posterior vagal trunks are carefully isolated and transected just below the diaphragm.[6]

-

Selective Hepatic Branch Vagotomy: The hepatic branch, which courses from the anterior vagal trunk towards the liver in the lesser omentum, is selectively identified and transected.[2]

-

-

Sham Operation: For control animals, the vagal nerves are exposed and manipulated in the same manner but are not transected.[6]

-

Recovery: The incision is closed in layers. Rats are allowed a recovery period of 7-14 days post-surgery before experimental trials begin.[6][7]

Drug Administration

-

Route: Intraperitoneal (i.p.) injection is a common peripheral administration route.[2][3] For more localized delivery, intraduodenal infusion via a surgically implanted catheter or near-celiac arterial injections are used.[1][4]

-

Dosage: Effective doses for i.p. administration are typically in the nanomole (nmol) range. For example, a dose of 120 nmol has been shown to suppress high-fat diet intake.[8]

Measurement of Neuronal Activation: c-Fos Immunohistochemistry

-

Perfusion: Approximately 60-120 minutes after enterostatin or vehicle injection, rats are deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde).[9]

-

Brain Extraction & Sectioning: The brain is extracted, post-fixed, and cryoprotected. Coronal sections (e.g., 40 µm thick) of the brainstem and other relevant areas are cut using a cryostat or vibratome.

-

Immunostaining:

-

Sections are incubated with a primary antibody targeting the c-Fos protein.

-

This is followed by incubation with a biotinylated secondary antibody.

-

An avidin-biotin-peroxidase complex (e.g., Vectastain ABC kit) is applied, and the signal is visualized using a chromogen like diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

-

Analysis: The number of c-Fos-immunoreactive nuclei within specific brain regions (e.g., subnuclei of the NTS) is counted under a microscope.[2][10]

Visualizing the Pathways and Processes

To clarify the complex interactions and experimental designs, the following diagrams have been generated using the DOT language.

Caption: Proposed signaling pathway for peripheral enterostatin.

Caption: Typical experimental workflow for a vagotomy study.

Conclusion and Future Directions

The evidence is unequivocal: the vagus nerve is a critical component in the gut-brain axis that mediates the fat-specific satiety effects of peripheral enterostatin in rats. Vagotomy and neuronal activation studies collectively demonstrate that afferent vagal pathways are required to transmit the anorectic signal from the gastrointestinal lumen to the central nervous system.[2][3] These findings solidify enterostatin's role as a physiological regulator of fat intake and highlight the importance of visceral afferent signaling in the control of feeding behavior.

For drug development professionals, this research underscores the potential of targeting vagal afferent pathways with enterostatin mimetics or other compounds to modulate food intake. Future research should focus on identifying the specific enterostatin receptor on vagal afferent neurons and further delineating the downstream central neural circuits. A deeper understanding of these mechanisms will pave the way for novel therapeutic strategies to combat diet-related obesity and associated metabolic diseases.

References

- 1. Role of intraduodenally administered enterostatin in rats: inhibition of food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vagal-central nervous system interactions modulate the feeding response to peripheral enterostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of feeding behavior, gastric emptying, and sympathetic nerve activity to interscapular brown adipose tissue by galanin and enterostatin: the involvement of vagal-central nervous system interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enterostatin suppresses food intake in rats after near-celiac and intracarotid arterial injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]

- 6. Satiety induced by bile acids is mediated via vagal afferent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total subdiaphragmatic vagotomy does not suppress high protein diet-induced food intake depression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparisons of the effects of enterostatin on food intake and gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Subdiaphragmatic vagotomy does not attenuate c-Fos induction in the nucleus of the solitary tract after conditioned taste aversion expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. houptlab.org [houptlab.org]

An In-depth Technical Guide on the Effects of Enterostatin on Satiety and Meal Termination in Rats

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of enterostatin in regulating satiety and meal termination in rats. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the quantitative effects of enterostatin, the experimental protocols used to elicit these effects, and the underlying signaling pathways.

Core Concepts: Enterostatin and the Regulation of Food Intake

Enterostatin, a pentapeptide derived from the proenzyme procolipase in the gastrointestinal tract, has been identified as a key physiological signal in the regulation of food intake, particularly the consumption of dietary fat.[1] Its production is stimulated by the presence of high-fat diets.[1] Upon its release, enterostatin acts through both peripheral and central mechanisms to induce a state of satiety, thereby contributing to the termination of a meal.[1]

Quantitative Effects of Enterostatin on Feeding Behavior

Enterostatin has been shown to dose-dependently reduce food intake in rats, with a pronounced effect on the consumption of high-fat diets. The following tables summarize the quantitative data from key studies on the effects of enterostatin administered via different routes.

Table 1: Effect of Intraperitoneal (IP) Administration of Enterostatin on Food Intake and Meal Duration

| Dosage | Rat Strain | Diet | Effect on Food Intake | Effect on Meal Duration | Reference |

| 120 nmol | Sprague-Dawley | High-fat | Suppressed intake | Shortened time spent eating | [2][3] |

| Not specified | Sprague-Dawley | Not specified | Eating time reduced to 20.8% of the first hour (vs. 27.1% for saline) | Shortened | [3] |

Table 2: Effect of Intracerebroventricular (ICV) Administration of Enterostatin on Food Intake

| Dosage | Rat Strain | Diet | Effect on Food Intake | Reference |

| 1 nmol | Osborne-Mendel & Sprague-Dawley | High-fat | Reduced intake | [2] |

| 200 ng | Sprague-Dawley | High-fat vs. Low-fat choice | Selectively decreased high-fat diet intake by 45% (p < 0.005) | [4] |

| Low doses | Not specified | Not specified | Reduced food intake | [5] |

| High doses | Not specified | Not specified | Ineffective | [5] |

Table 3: Effect of Intravenous (IV) and Intra-arterial Administration of Enterostatin on Food Intake

| Administration Route | Dosage | Rat Strain | Diet | Onset and Duration of Effect | Reference |

| Intravenous | 38 nmol | Not specified | High-fat | Significant inhibition | [6] |

| Intravenous | 76 nmol | Not specified | High-fat | Inhibitory effect lost | [6] |

| Near-celiac arterial | 0.05-13.5 nmol | Sprague-Dawley | High-fat | Immediate (within 5 min), dose-dependent inhibition lasting up to 20 min | [7] |

| Intracarotid arterial | Not specified | Sprague-Dawley | High-fat | Immediate, dose-related, and long-lasting inhibition | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide outlines of the key experimental protocols for administering enterostatin to rats.

Intraperitoneal (IP) Injection Protocol

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Housing: Animals should be individually housed in a controlled environment with a standard light-dark cycle.

-

Diet: Rats are typically maintained on a high-fat diet to observe the selective effects of enterostatin.

-

Enterostatin Preparation: Enterostatin (e.g., Val-Pro-Asp-Pro-Arg or Ala-Pro-Gly-Pro-Arg) is dissolved in a sterile saline solution (0.9% NaCl).

-

Injection Procedure:

-

Rats are gently restrained.

-

The injection site, typically in the lower quadrant of the abdomen, is sterilized.

-

A specific dose (e.g., 120 nmol) of the enterostatin solution is injected intraperitoneally using a sterile syringe and needle.

-

-

Behavioral Observation:

-

Immediately following the injection, rats are returned to their cages with free access to food and water.

-

Food intake is measured at regular intervals (e.g., 30, 60, 120 minutes) post-injection.

-

Meal patterns, including the duration of feeding bouts, can be recorded using automated monitoring systems. A study observed animal behavior at 10-second intervals for 60 minutes following injection.[3]

-

Intracerebroventricular (ICV) Cannulation and Injection Protocol

-

Animal Model: Adult male rats (e.g., Sprague-Dawley, Osborne-Mendel) are used.

-

Surgical Procedure (Stereotaxic Cannulation):

-

Rats are anesthetized using an appropriate anesthetic agent.

-

The head is secured in a stereotaxic frame.

-

A guide cannula is surgically implanted into a lateral cerebral ventricle using precise stereotaxic coordinates.

-

The cannula is fixed to the skull with dental cement and screws.

-

A dummy cannula is inserted to maintain patency.

-

Animals are allowed to recover for a specified period (e.g., one week) before experimentation.

-

-

Enterostatin Preparation: Enterostatin is dissolved in sterile artificial cerebrospinal fluid (aCSF) or saline.

-

Injection Procedure:

-

The dummy cannula is removed, and an injection cannula connected to a microsyringe is inserted.

-

A specific dose (e.g., 1 nmol or 200 ng) of the enterostatin solution is infused at a slow, controlled rate.

-

-

Behavioral Observation:

-

Food and water intake are monitored immediately following the injection and at subsequent time points.

-

For choice studies, rats are presented with both high-fat and low-fat diets in separate food hoppers.[4]

-

Signaling Pathways of Enterostatin in Satiety

The satiety-inducing effects of enterostatin are mediated by a complex interplay of peripheral and central signaling pathways.

Peripheral Signaling Pathway

The peripheral effects of enterostatin are primarily initiated in the gastrointestinal tract and are dependent on the vagus nerve.

Caption: Peripheral enterostatin signaling pathway.

Central Signaling Pathways

Once the signal reaches the brain, or when enterostatin is administered centrally, it modulates neurotransmitter systems to induce satiety.

Caption: Central enterostatin signaling pathways.

Experimental Workflow for Investigating Enterostatin's Effects

The following diagram illustrates a typical experimental workflow for studying the impact of enterostatin on feeding behavior in rats.

Caption: Experimental workflow for enterostatin studies.

References

- 1. Enterostatin--a peptide regulating fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparisons of the effects of enterostatin on food intake and gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The peptide enterostatin may produce early satiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pancreatic procolipase propeptide, enterostatin, specifically inhibits fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enterostatin suppresses food intake following injection into the third ventricle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enterostatin: a gut-brain peptide regulating fat intake in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enterostatin suppresses food intake in rats after near-celiac and intracarotid arterial injection - PubMed [pubmed.ncbi.nlm.nih.gov]

Developmental Dynamics of Enterostatin Production in Neonatal Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterostatin, a pentapeptide derived from the N-terminus of procolipase, is a key physiological regulator of dietary fat intake. Its production and regulation during the neonatal period, a time of critical metabolic programming and high-fat milk-based diet, are of significant interest for understanding developmental physiology and the early-life origins of metabolic diseases. This technical guide provides an in-depth overview of the developmental changes in enterostatin production in neonatal rats, compiling available quantitative data, detailing experimental methodologies, and illustrating the underlying regulatory pathways.

Introduction

The neonatal period in rats is characterized by rapid growth and reliance on maternal milk, a diet rich in lipids. The efficient digestion and metabolic handling of this high-fat diet are crucial for survival and proper development. Enterostatin, by selectively reducing fat intake, is poised to play a significant role in this process. Enterostatin is generated through the proteolytic cleavage of its precursor, procolipase, a protein co-secreted with pancreatic lipase. This guide explores the temporal and spatial dynamics of enterostatin production, from gene expression to peptide availability, in the developing neonatal rat.

Developmental Changes in Procolipase and Enterostatin Production

The production of enterostatin is intrinsically linked to the expression of its precursor, procolipase. Studies have revealed a distinct developmental pattern of procolipase gene expression in neonatal rats, suggesting a tightly regulated process that aligns with the changing nutritional environment of the neonate.

Pancreatic Procolipase mRNA Expression

The primary site of procolipase synthesis is the exocrine pancreas. Research has demonstrated a dynamic regulation of procolipase mRNA levels in the pancreas of neonatal rats.[1][2]

-

Fetal Stage: Procolipase mRNA levels are low in the fetal rat pancreas.[1][2]

-

Perinatal Peak: A significant surge in procolipase mRNA expression occurs around the time of birth, reaching a maximum level approximately 12 hours after birth.[1][2]

-

Postnatal Decline: Following this peak, the levels of procolipase mRNA gradually decrease to the lower levels observed in adult rats.[1][2]

This perinatal peak in procolipase expression is thought to be an adaptive response to the onset of suckling and the introduction of a high-fat milk diet.

Gastric Procolipase Expression

In addition to the pancreas, the stomach has been identified as a source of procolipase in rats.[3][4] The cDNA sequence for gastric procolipase is identical to that of pancreatic procolipase.[3] Procolipase has been localized to the chief cells in the fundus region of the stomach.[4] Interestingly, high-fat feeding has been shown to decrease the expression of gastric procolipase.[3]

Enterostatin Peptide Isoforms in Rats

Two primary isoforms of enterostatin have been identified in rats: Ala-Pro-Gly-Pro-Arg (APGPR) and Val-Pro-Gly-Pro-Arg (VPGPR).[4] APGPR is reported to be the predominant form.[4] Another form, Val-Pro-Asp-Pro-Arg (VPDPR), has also been described in rats.

Quantitative Data on Procolipase mRNA Expression

The following table summarizes the relative changes in pancreatic procolipase mRNA levels during neonatal development in rats, as determined by dot-blot analysis.

| Developmental Stage | Relative Procolipase mRNA Level (Arbitrary Units) | Reference |

| Fetal (Gestational Day Not Specified) | Low | [1][2] |

| 12 hours Postnatal | Peak Level | [1][2] |

| 28 days Postnatal | Decreased from peak | [1] |

| Adult | Low | [1][2] |

Regulatory Pathways in Developmental Enterostatin Production

The dynamic changes in procolipase and enterostatin production during the neonatal period are orchestrated by a complex interplay of hormonal and dietary signals.

Hormonal Regulation

The perinatal period is marked by significant hormonal fluctuations that are critical for metabolic adaptation. Thyroid hormones and glucocorticoids are key players in the maturation of various organ systems, including the pancreas.

-

Thyroid Hormones: The neonatal period is characterized by a surge in serum thyroxine (T4).[5] Thyroid hormones are known to be crucial for the development of the exocrine pancreas and the regulation of pancreatic enzyme expression.[6][7][8] The rat pancreas contains nuclear receptors for triiodothyronine (T3), and their presence and activity change during postnatal development, suggesting a direct role for thyroid hormones in pancreatic maturation.[6][8]

-

Glucocorticoids: Glucocorticoids also play a significant role in embryonic and neonatal development. The expression of the glucocorticoid receptor (GR) is widespread in developing tissues, and its levels vary with the developmental stage of the tissue.[9] Glucocorticoids have been shown to influence the development of the exocrine pancreas.[10] A functional glucocorticoid receptor-PPARα axis in the fetal liver has been identified, which prepares the neonate for milk lipid catabolism, highlighting the anticipatory role of glucocorticoids in neonatal metabolic adaptation.[11]

Dietary Regulation

The introduction of a high-fat milk diet at birth is a potent stimulus for the maturation of the digestive system. A high-fat diet has been shown to increase the transcription of the procolipase gene and the release of enterostatin into the gastrointestinal lumen.[12]

Signaling Pathways

The precise signaling pathways that mediate the effects of hormones and diet on procolipase gene expression during neonatal development are still under investigation. However, based on the known mechanisms of thyroid hormone and glucocorticoid action, a putative regulatory network can be proposed.

References

- 1. Rat pancreatic lipase and two related proteins: enzymatic properties and mRNA expression during development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rat pancreatic lipase and two related proteins: enzymatic properties and mRNA expression during development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rat gastric procolipase: sequence, expression, and secretion during high-fat feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Procolipase is produced in the rat stomach--a novel source of enterostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thyroid Hormone Promotes Postnatal Rat Pancreatic β-Cell Development and Glucose-Responsive Insulin Secretion Through MAFA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thyroidal regulation of rat pancreatic nuclear triiodothyronine receptor during postnatal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of thyroid hormones on rat exocrine pancreas morphology and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rat pancreatic nuclear thyroid hormone receptor: characterization and postnatal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucocorticoid receptor gene expression during rat embryogenesis. An in situ hybridization study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of rat pancreatic nuclear triiodothyronine receptor by glucocorticoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glucocorticoid receptor-PPARα axis in fetal mouse liver prepares neonates for milk lipid catabolism | eLife [elifesciences.org]

- 12. mdpi.com [mdpi.com]

Enterostatin: A Pivotal Feedback Regulator of Dietary Fat Digestion in Rodent Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Enterostatin, a pentapeptide derived from the N-terminus of procolipase, has emerged as a significant physiological signal in the regulation of dietary fat intake. This technical guide provides a comprehensive overview of the role of enterostatin as a feedback signal for dietary fat digestion in rats, a key animal model in metabolic research. The document synthesizes key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating novel therapeutic strategies for obesity and metabolic disorders.

The Origin and Production of Enterostatin

Enterostatin is generated during the digestion of dietary fats in the small intestine. Its precursor, procolipase, is secreted by the pancreas and the stomach's chief cells.[1][2] In the presence of dietary fat, the pancreas is stimulated to release a variety of digestive enzymes, including pancreatic lipase and procolipase. In the intestinal lumen, trypsin cleaves procolipase, yielding two products: colipase, an essential cofactor for pancreatic lipase, and the pentapeptide enterostatin.[3][4]

The predominant form of enterostatin in rats has the amino acid sequence Ala-Pro-Gly-Pro-Arg (APGPR).[2][5][6] Other sequences, such as Val-Pro-Gly-Pro-Arg (VPGPR) and Val-Pro-Asp-Pro-Arg (VPDPR), have also been studied and show similar biological activity.[1][3] High-fat diets have been demonstrated to increase the transcription of the procolipase gene and the subsequent release of enterostatin into the gastrointestinal lumen.[7] Following its release, enterostatin can be found in the lymph and circulation, allowing it to act on both peripheral and central targets.[7]

Quantitative Effects of Enterostatin on Fat Intake

Numerous studies have quantified the inhibitory effect of enterostatin on fat consumption in rats. The route of administration and the specific experimental paradigm influence the magnitude of the effect.

| Administration Route | Species/Strain | Dose | Diet Composition | Key Findings | Reference |

| Intracerebroventricular (i.c.v.) | Sprague-Dawley Rats | 200 ng (VPDPR) | Choice between low-fat (14.1% energy) and high-fat (32.8% energy) diets | 45% selective decrease in high-fat diet intake; no effect on low-fat diet intake. | [3] |

| Intracerebroventricular (i.c.v.) | Sprague-Dawley Rats | 1 nmol (ENT) | High-fat diet | Reduced intake of high-fat diet. | [8] |

| Intravenous (i.v.) | Sprague-Dawley Rats | 38 nmol (VPGPR) | High-fat diet | Significant inhibition of high-fat food intake. | [9] |

| Intravenous (i.v.) | Sprague-Dawley Rats | 76 nmol (VPGPR) | High-fat diet | Inhibitory effect was lost at this higher dose. | [9] |

| Intraperitoneal (i.p.) | Sprague-Dawley Rats | 120 nmol (ENT) | High-fat diet | Suppressed the intake of a high-fat diet. | [8] |

| Intragastric | Sprague-Dawley Rats | 120 nmol (ENT) | High-fat diet | Suppressed the intake of a high-fat diet. | [8] |

Experimental Protocols

The investigation of enterostatin's function has relied on a variety of well-established experimental protocols in rat models.

Stereotaxic Surgery and Intracerebroventricular (i.c.v.) Injections

This protocol is used to deliver enterostatin directly into the central nervous system, bypassing the blood-brain barrier and allowing for the study of its central effects.

-

Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with an appropriate anesthetic agent (e.g., a ketamine/xylazine mixture).

-

Stereotaxic Implantation: The rat is placed in a stereotaxic apparatus. A guide cannula is surgically implanted into a lateral cerebral ventricle using predetermined coordinates from a rat brain atlas.

-

Recovery: The animals are allowed to recover from surgery for at least one week.

-

Injection Procedure: A microinjection pump is used to deliver a precise volume of enterostatin solution (e.g., 200 ng in saline) through an injection cannula inserted into the guide cannula.[3] Control animals receive a vehicle injection (saline).

-

Behavioral Monitoring: Food intake, specifically the consumption of high-fat and low-fat diets, is monitored for a defined period post-injection.

Intravenous (i.v.) and Intraperitoneal (i.p.) Injections

These methods are employed to study the peripheral effects of enterostatin.

-

Animal Preparation: Rats are habituated to handling and injection procedures to minimize stress. For i.v. injections, a catheter may be implanted in the jugular vein.

-

Injection: A specific dose of enterostatin (e.g., 38 nmol for i.v. or 120 nmol for i.p.) is dissolved in sterile saline and injected.[8][9]

-

Dietary Paradigm: Rats are often food-deprived for a period (e.g., 18 hours) before being presented with a choice of diets.[3][9]

-

Data Collection: Food intake is measured at specific time points following the injection.

Vagotomy

To investigate the role of the vagus nerve in mediating the peripheral effects of enterostatin, a surgical transection of the vagal nerve (vagotomy) is performed.

-

Surgical Procedure: Under anesthesia, the hepatic branch of the vagus nerve is selectively transected.[10][11] Sham-operated animals undergo the same surgical procedure without the nerve being cut.

-

Post-operative Care: Animals are allowed to recover fully before experimental procedures.

-

Enterostatin Administration: Enterostatin is administered peripherally (e.g., i.p.), and its effect on food intake is compared between vagotomized and sham-operated rats.[10][11]

Signaling Pathways of Enterostatin

The anorectic effect of enterostatin is mediated by a complex interplay of peripheral and central signaling pathways.

Peripheral Signaling: The Gut-Brain Axis

The initial signal for fat satiety originates in the gut.

Caption: Peripheral signaling pathway of enterostatin.

Dietary fat stimulates the release of procolipase from the pancreas and stomach.[7] Cholecystokinin (CCK), also released in response to fat, further enhances this secretion.[12][13] Trypsin cleaves procolipase in the intestine to form enterostatin.[3] Enterostatin then acts on afferent fibers of the vagus nerve, which transmit a satiety signal to the nucleus of the solitary tract (NTS) in the brainstem.[7][10][11] This information is then relayed to hypothalamic centers that regulate food intake.[7]

Central Signaling Pathways

Once the signal reaches the brain, enterostatin engages multiple neurotransmitter and neuropeptide systems to selectively reduce fat intake.

Caption: Central signaling pathways modulated by enterostatin.

Central administration of enterostatin, particularly into the amygdala, has been shown to be effective in reducing fat intake.[14] This action involves several key systems:

-

Serotonergic System: Enterostatin's effect involves a serotonergic component in the paraventricular nucleus (PVN) of the hypothalamus.[7][14]

-

Opioidergic System: Enterostatin may inhibit a μ-opioid-mediated pathway, which is thought to be involved in the rewarding aspects of fat consumption.[15]

-

Melanocortin System: Enterostatin's inhibitory effect on fat intake is modulated through the melanocortin signaling pathway.[14] It has been shown to have no effect on food intake in melanocortin 4 receptor (MC4R) knockout mice.[14] Furthermore, enterostatin activates α-melanocyte-stimulating hormone (α-MSH) neurons in the arcuate nucleus and reduces the expression of Agouti-related peptide (AgRP), an antagonist of MC4R.[14]

Molecular Targets of Enterostatin

Research has identified potential molecular targets for enterostatin, shedding light on its mechanism of action at the cellular level.

-

F1F0-ATPase: The β-subunit of F1F0-ATPase has been identified as a target protein for enterostatin.[15][16] This interaction may represent a novel signaling pathway related to energy metabolism and food intake.

-

Opioid Receptors: Binding studies have suggested that enterostatin may interact with μ-opioid receptors, providing a mechanism for its modulation of the rewarding effects of fat.[15]

Experimental Workflow: Investigating the Vagal-Dependent Effects of Enterostatin

Caption: Experimental workflow for vagotomy studies.

Conclusion and Future Directions

Enterostatin serves as a crucial feedback signal in the complex process of dietary fat digestion and intake regulation in rats. Its production is directly linked to the presence of fat in the diet, and it acts through a sophisticated network of gut-brain signaling pathways to selectively reduce the consumption of high-fat foods. The elucidation of its peripheral and central mechanisms of action, involving the vagus nerve and key neurotransmitter systems, has provided valuable insights into the physiological control of appetite.

For drug development professionals, enterostatin and its signaling pathways represent promising targets for the development of novel therapeutics for obesity and related metabolic disorders. Future research should focus on further characterizing the human enterostatin system, identifying and validating specific receptor targets, and developing stable and orally active enterostatin analogs or mimetics. A deeper understanding of the interplay between enterostatin and other gut hormones will also be critical in harnessing the full therapeutic potential of this endogenous satiety signal.

References

- 1. Enterostatin in the Gastrointestinal Tract - Production and Possible Mechanism of Action | Lund University [lunduniversity.lu.se]

- 2. Procolipase is produced in the rat stomach--a novel source of enterostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pancreatic procolipase propeptide, enterostatin, specifically inhibits fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiological parameters governing the action of pancreatic lipase | Nutrition Research Reviews | Cambridge Core [cambridge.org]

- 5. Comparative study of enterostatin sequence in five rat strains and enterostatin binding proteins in rat and chicken serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 7. Enterostatin--a peptide regulating fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparisons of the effects of enterostatin on food intake and gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enterostatin: a gut-brain peptide regulating fat intake in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vagal-central nervous system interactions modulate the feeding response to peripheral enterostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of feeding behavior, gastric emptying, and sympathetic nerve activity to interscapular brown adipose tissue by galanin and enterostatin: the involvement of vagal-central nervous system interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of enterostatin, the pancreatic procolipase activation peptide in the intestine of rat: effect of CCK-8 and high-fat feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biochemistry, Cholecystokinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Enterostatin inhibition of dietary fat intake is modulated through the melanocortin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enterostatin and its target mechanisms during regulation of fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of Enterostatin with Opioid and Serotonergic Systems in Rats

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate interplay between the fat-intake-inhibiting peptide, enterostatin, and the opioid and serotonergic systems in rats. The following sections detail the experimental evidence, quantitative data, and proposed signaling pathways that underpin these interactions, offering valuable insights for research and development in the fields of obesity and metabolic disorders.

Core Concepts: Enterostatin's Role in Fat Intake Regulation

Enterostatin is a pentapeptide produced in the gastrointestinal tract from the cleavage of procolipase, a protein essential for fat digestion.[1][2] It has been identified as a key physiological signal that selectively reduces the intake of dietary fat.[1][3] The anorectic effects of enterostatin are mediated through both peripheral and central mechanisms. The peripheral pathway involves vagal nerve signaling to the brain, while the central actions of enterostatin involve complex interactions with neurotransmitter systems, most notably the opioid and serotonergic systems.[1][4]

Interaction with the Endogenous Opioid System

The endogenous opioid system, particularly the kappa-opioid receptor subtype, plays a significant role in modulating fat consumption.[5] Research indicates that enterostatin's inhibitory effect on fat intake is, at least in part, mediated through its interaction with this kappa-opioidergic pathway.[5][6]

Experimental Evidence and Quantitative Data

Studies in Sprague-Dawley rats have demonstrated that central administration of a kappa-opioid antagonist mimics the fat-reducing effect of enterostatin, while a kappa-opioid agonist can reverse it.[5][6] The following table summarizes key quantitative findings from these studies.

| Compound | Type | Dose and Administration Route | Effect on High-Fat Diet Intake in Rats | Reference |

| Enterostatin | - | 1 nmol, Lateral Ventricle (LV) | Suppressed consumption in fasted rats. | [6] |

| nor-Binaltorphimine (nor-BNI) | κ-opioid antagonist | Not specified | Selectively suppressed consumption of high-fat diet. | [5] |

| U-50,488H | κ-opioid agonist | 2.15, 21.5, and 215 nmol, LV | Attenuated enterostatin-induced suppression of high-fat intake in a dose-dependent manner. The highest dose independently stimulated high-fat diet consumption in sated rats. | [6] |

| Naloxone | General opioid antagonist | 1.0 mg/kg, Intraperitoneal (i.p.) | Attenuated galanin-induced stimulation of high-fat diet consumption. | [6] |

Experimental Protocols

Intracerebroventricular (ICV) Cannulation and Injection:

-

Animal Model: Male Sprague-Dawley rats are typically used.[5][6]

-

Anesthesia: Rats are anesthetized using an appropriate anesthetic agent.

-

Stereotaxic Surgery: A guide cannula is surgically implanted into the lateral or third cerebral ventricle using stereotaxic coordinates.

-

Recovery: Animals are allowed a recovery period of at least one week.

-

Injection: On the day of the experiment, a microinjection needle connected to a syringe pump is inserted into the guide cannula. The test compound (e.g., enterostatin, U-50,488H) is infused at a controlled rate.

-

Behavioral Monitoring: Food intake is measured at specific time points post-injection.

Proposed Signaling Pathway